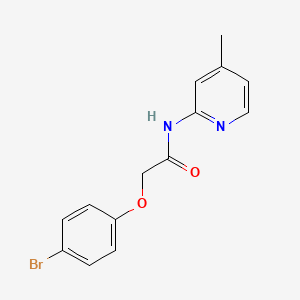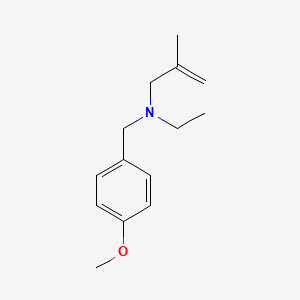
4-acetylphenyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylphenyl phenoxyacetate, also known as APA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APA is a white crystalline powder with a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.
Mecanismo De Acción
The mechanism of action of 4-acetylphenyl phenoxyacetate is not yet fully understood. However, studies have shown that 4-acetylphenyl phenoxyacetate may act on various biological targets, including cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). 4-acetylphenyl phenoxyacetate has been found to inhibit the activity of COX, which is an enzyme that plays a key role in the inflammatory response. 4-acetylphenyl phenoxyacetate has also been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of the immune response. Additionally, 4-acetylphenyl phenoxyacetate has been found to inhibit the production of TNF-α, which is a cytokine that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-acetylphenyl phenoxyacetate has various biochemical and physiological effects. 4-acetylphenyl phenoxyacetate has been found to have anti-inflammatory, analgesic, and antipyretic properties. 4-acetylphenyl phenoxyacetate has also been found to have antioxidant properties, which may help to protect against oxidative stress. Additionally, 4-acetylphenyl phenoxyacetate has been found to have neuroprotective properties, which may help to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetylphenyl phenoxyacetate has several advantages for lab experiments. 4-acetylphenyl phenoxyacetate is relatively easy to synthesize and purify, which makes it a convenient compound for use in various experiments. Additionally, 4-acetylphenyl phenoxyacetate has been extensively studied, which means that there is a large body of literature available on its properties and potential applications.
However, there are also limitations to the use of 4-acetylphenyl phenoxyacetate in lab experiments. 4-acetylphenyl phenoxyacetate is a relatively expensive compound, which may limit its use in experiments that require large quantities of the compound. Additionally, 4-acetylphenyl phenoxyacetate has been found to be toxic to certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-acetylphenyl phenoxyacetate. One area of research could focus on the development of new synthesis methods for 4-acetylphenyl phenoxyacetate that are more efficient and cost-effective. Another area of research could focus on the identification of new biological targets for 4-acetylphenyl phenoxyacetate and the elucidation of its mechanism of action. Additionally, future research could focus on the development of new applications for 4-acetylphenyl phenoxyacetate in various fields, such as drug discovery, material science, and environmental science.
Métodos De Síntesis
4-acetylphenyl phenoxyacetate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-acetylphenol with sodium hydroxide to form the sodium salt of 4-acetylphenol. The second step involves the reaction of the sodium salt of 4-acetylphenol with ethyl chloroacetate to form 4-acetylphenyl phenoxyacetate. The final step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
4-acetylphenyl phenoxyacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-acetylphenyl phenoxyacetate has been found to have anti-inflammatory, analgesic, and antipyretic properties. 4-acetylphenyl phenoxyacetate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In material science, 4-acetylphenyl phenoxyacetate has been found to have potential applications in the synthesis of polymers and liquid crystals. 4-acetylphenyl phenoxyacetate has also been studied for its potential use in the manufacture of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
In environmental science, 4-acetylphenyl phenoxyacetate has been studied for its potential use in the removal of heavy metals from contaminated water. 4-acetylphenyl phenoxyacetate has also been found to have potential applications in the synthesis of biodegradable polymers.
Propiedades
IUPAC Name |
(4-acetylphenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-12(17)13-7-9-15(10-8-13)20-16(18)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIBXSPFOVBNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)

![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)